Viscidulin II
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Viscidulin II can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the use of specific enzymes and catalysts to facilitate the formation of the flavonoid structure .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Scutellaria viscidula and Scutellaria baicalensis. The extraction process includes steps such as drying, grinding, and solvent extraction to isolate the flavonoid .
Chemical Reactions Analysis
Types of Reactions: Viscidulin II undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential therapeutic applications .
Scientific Research Applications
Viscidulin II has a wide range of scientific research applications, including:
Mechanism of Action
Viscidulin II exerts its effects through several molecular targets and pathways, including:
Inhibition of Kinase Activity: this compound inhibits the activity of kinases such as polo-like kinase 1 (PLK1), which plays a role in cell cycle regulation.
Modulation of Signaling Pathways: It affects various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cancer progression.
Comparison with Similar Compounds
Viscidulin II is similar to other flavonoids such as:
- Viscidulin I
- Viscidulin III
- Dihydrobaicalein
- Negletein
- Oroxin-A
- 4′-Hydroxywogonin
Uniqueness: this compound is unique due to its specific inhibitory activity against kinases like PLK1 and its potential therapeutic applications in treating inflammatory and cancerous conditions .
Properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-7-11(21)15-10(20)6-12(24-17(15)16(13)23-2)14-8(18)4-3-5-9(14)19/h3-7,18-19,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRFNPJGKCUUSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Viscidulin II and where is it found?
A1: this compound, chemically known as 5,2′,6′-Trihydroxy-7,8-dimethoxyflavone, is a flavonoid compound. It was first isolated from the root of Scutellaria viscidula Bunge []. This plant is a member of the Scutellaria genus, several species of which are used in traditional medicine.
Q2: What are the known biological activities of this compound?
A2: Research indicates that this compound, alongside other flavones isolated from Scutellariae radix, can suppress the production of inflammatory cytokines (IL-8 and IL-1β) induced by Propionibacterium acnes in human monocytic THP-1 cells []. This suggests a potential role for this compound in addressing P. acnes-induced skin inflammation.
Q3: How does the structure of this compound relate to its activity?
A3: While the specific structural features of this compound responsible for its anti-inflammatory activity haven't been fully elucidated yet, research suggests that the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone play a crucial role in its activity []. Further research, potentially involving the synthesis and testing of this compound analogs, would be required to establish a detailed structure-activity relationship.
Q4: Are there other flavonoids similar to this compound found in the same plant species?
A4: Yes, several other flavonoids have been isolated alongside this compound from Scutellaria viscidula Bunge and other Scutellaria species. These include:
- Viscidulin I: (3,5,7,2',6'-pentahydroxy-flavone) []
- Baicalein: (5,6,7-trihydroxyflavone) [, ]
- Wogonin: (5,7-dihydroxy-8-methoxyflavone) [, ]
- Oroxylin A: (5,7-dihydroxy-6-methoxyflavone) []
Q5: What analytical techniques have been used to characterize this compound?
A5: A combination of spectroscopic and chromatographic techniques has been employed to identify and characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR): Used to determine the structure and connectivity of atoms within the molecule [].
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification [, ].
- Ultraviolet-visible (UV-Vis) Spectroscopy: Offers information about the compound's light absorption properties, often characteristic of specific structural features [].
- Infrared (IR) Spectroscopy: Reveals functional groups present in the molecule based on their characteristic vibrational frequencies [].
- Chromatography: Various chromatographic methods, including column chromatography, are utilized to isolate and purify this compound from complex plant extracts [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.